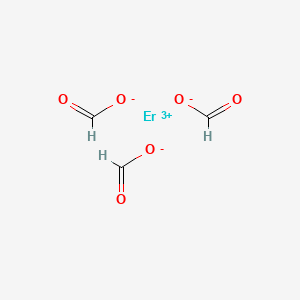
Erbium triformate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Erbium triformate is a chemical compound consisting of erbium, a rare earth element, and formate ions Erbium, symbolized as Er, belongs to the lanthanide series and is known for its unique optical and electronic properties Formate is the anion derived from formic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Erbium triformate can be synthesized through the reaction of erbium chloride with sodium formate in an aqueous solution. The reaction typically proceeds as follows:
ErCl3+3HCOONa→Er(HCOO)3+3NaCl
This reaction is carried out under mild conditions, usually at room temperature, and results in the formation of this compound as a precipitate.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and crystallization to obtain high-purity this compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Erbium triformate undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form erbium oxide and carbon dioxide.
Reduction: Under certain conditions, this compound can be reduced to elemental erbium.
Substitution: The formate ions in this compound can be substituted with other anions, such as acetate or nitrate.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide. The reaction is typically carried out at elevated temperatures.
Reduction: Reducing agents such as hydrogen gas or lithium aluminum hydride can be used. The reaction conditions vary depending on the reducing agent.
Substitution: Substitution reactions often involve the use of corresponding acids or salts, such as acetic acid or sodium nitrate, under mild conditions.
Major Products
Oxidation: Erbium oxide (Er2O3) and carbon dioxide (CO2).
Reduction: Elemental erbium (Er).
Substitution: Erbium acetate, erbium nitrate, etc.
Aplicaciones Científicas De Investigación
Erbium triformate has several scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis, particularly in reactions involving epoxides and alcohols.
Biology: Investigated for its potential use in biological imaging and as a contrast agent due to its unique optical properties.
Medicine: Explored for its potential in photodynamic therapy and other medical applications.
Industry: Utilized in the production of advanced materials, such as erbium-doped fibers for telecommunications.
Mecanismo De Acción
The mechanism of action of erbium triformate in catalytic reactions involves its role as a Lewis acid. This compound can coordinate with electron-rich species, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and conditions. For example, in the ring-opening of epoxides, this compound activates the epoxide ring, allowing nucleophilic attack by alcohols or thiols .
Comparación Con Compuestos Similares
Similar Compounds
Erbium triflate: Another erbium compound with similar catalytic properties but different anions.
Erbium acetate: Similar in structure but with acetate ions instead of formate.
Erbium nitrate: Contains nitrate ions and is used in different applications.
Uniqueness
Erbium triformate is unique due to its specific combination of erbium and formate ions, which imparts distinct properties and reactivity. Its ability to act as a Lewis acid catalyst in various organic reactions sets it apart from other erbium compounds .
Propiedades
Número CAS |
15331-72-3 |
|---|---|
Fórmula molecular |
C3H3ErO6 |
Peso molecular |
302.31 g/mol |
Nombre IUPAC |
erbium(3+);triformate |
InChI |
InChI=1S/3CH2O2.Er/c3*2-1-3;/h3*1H,(H,2,3);/q;;;+3/p-3 |
Clave InChI |
DXMVWWWKXBBRCU-UHFFFAOYSA-K |
SMILES canónico |
C(=O)[O-].C(=O)[O-].C(=O)[O-].[Er+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


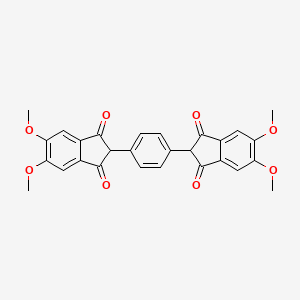

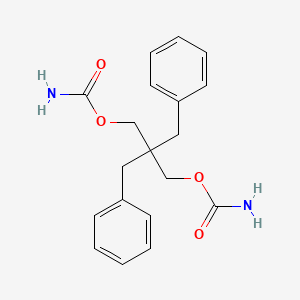
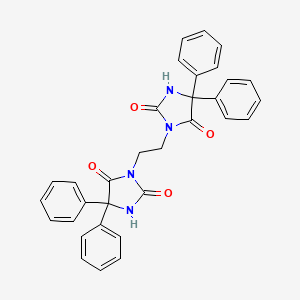

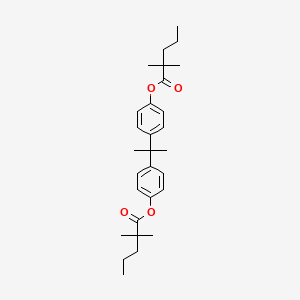
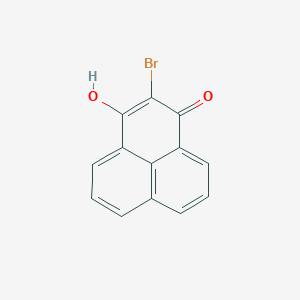
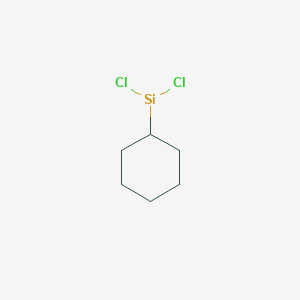
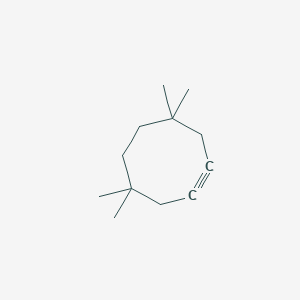
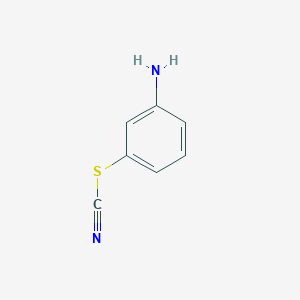
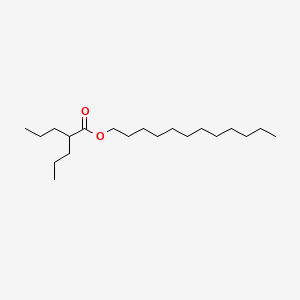
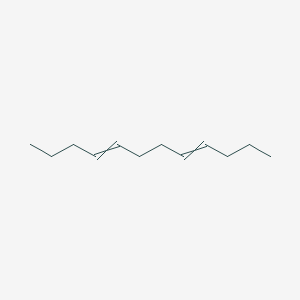
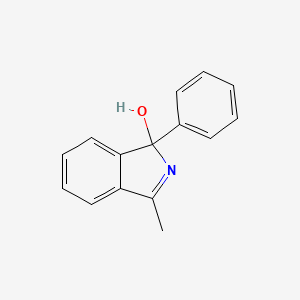
![N-{3-[(E)-Phenyldiazenyl]phenyl}acetamide](/img/structure/B14706628.png)
